Cas no 1487409-30-2 (N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester)
1487409-30-2 structure
Product Name:N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester
Numero CAS:1487409-30-2
MF:C16H20ClNO4S
MW:357.85230255127
CID:5445993
PubChem ID:42915586
Update Time:2025-07-08
N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-Chloroprop-2-enyl 3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanoate
- Z54987810
- 1487409-30-2
- EN300-26581108
- 2-chloroprop-2-en-1-yl 3-methyl-2-(2-phenylethenesulfonamido)butanoate
- N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester
-
- Inchi: 1S/C16H20ClNO4S/c1-12(2)15(16(19)22-11-13(3)17)18-23(20,21)10-9-14-7-5-4-6-8-14/h4-10,12,15,18H,3,11H2,1-2H3/t15-/m0/s1
- Chiave InChI: FQJREPAHCAEGMF-HNNXBMFYSA-N
- Sorrisi: C(OCC(Cl)=C)(=O)[C@H](C(C)C)NS(C=CC1=CC=CC=C1)(=O)=O
Proprietà calcolate
- Massa esatta: 357.0801570g/mol
- Massa monoisotopica: 357.0801570g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 23
- Conta legami ruotabili: 9
- Complessità: 531
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.7
- Superficie polare topologica: 80.8Ų
Proprietà sperimentali
- Densità: 1.249±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 498.5±55.0 °C(Predicted)
- pka: 8.10±0.40(Predicted)
N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26581108-0.05g |
2-chloroprop-2-en-1-yl 3-methyl-2-(2-phenylethenesulfonamido)butanoate |
1487409-30-2 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester Letteratura correlata
-
Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
1487409-30-2 (N-[(2-Phenylethenyl)sulfonyl]-L-valine 2-chloro-2-propen-1-yl ester) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Beyond Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti